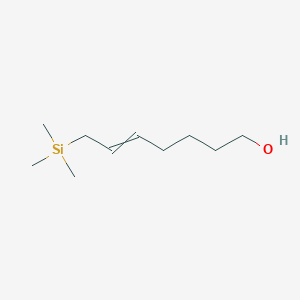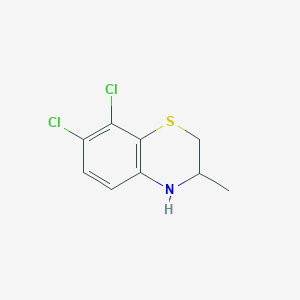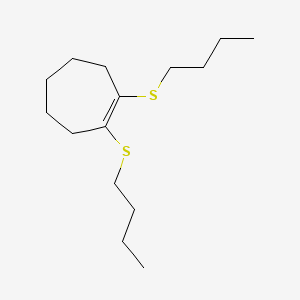![molecular formula C18H20O6Sn B14348100 2,2'-[(Diethylstannanediyl)bis(oxycarbonyl)]diphenol CAS No. 95172-21-7](/img/structure/B14348100.png)
2,2'-[(Diethylstannanediyl)bis(oxycarbonyl)]diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(Diethylstannanediyl)bis(oxycarbonyl)]diphenol is an organotin compound characterized by the presence of diethylstannane and diphenol groups
Méthodes De Préparation
The synthesis of 2,2’-[(Diethylstannanediyl)bis(oxycarbonyl)]diphenol typically involves the reaction of diethylstannane with diphenol derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
2,2’-[(Diethylstannanediyl)bis(oxycarbonyl)]diphenol undergoes various chemical reactions, including:
Applications De Recherche Scientifique
2,2’-[(Diethylstannanediyl)bis(oxycarbonyl)]diphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organotin compounds and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Industry: Used in the production of materials with specific properties, such as coatings and adhesives
Mécanisme D'action
The mechanism of action of 2,2’-[(Diethylstannanediyl)bis(oxycarbonyl)]diphenol involves its interaction with molecular targets through its phenolic and organotin groups. These interactions can lead to the inhibition of enzymes or the modulation of protein functions, affecting various biological pathways .
Comparaison Avec Des Composés Similaires
2,2’-[(Diethylstannanediyl)bis(oxycarbonyl)]diphenol can be compared with other bisphenol compounds, such as:
Bisphenol A: Commonly used in plastics and resins, but has different structural features and applications.
Bisphenol S: Used as an alternative to Bisphenol A in some applications, with distinct chemical properties.
Bisphenol F: Another alternative to Bisphenol A, with unique properties and uses in industrial applications.
Propriétés
Numéro CAS |
95172-21-7 |
|---|---|
Formule moléculaire |
C18H20O6Sn |
Poids moléculaire |
451.1 g/mol |
Nom IUPAC |
[diethyl-(2-hydroxybenzoyl)oxystannyl] 2-hydroxybenzoate |
InChI |
InChI=1S/2C7H6O3.2C2H5.Sn/c2*8-6-4-2-1-3-5(6)7(9)10;2*1-2;/h2*1-4,8H,(H,9,10);2*1H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
FEMJMBIGDNDMLQ-UHFFFAOYSA-L |
SMILES canonique |
CC[Sn](CC)(OC(=O)C1=CC=CC=C1O)OC(=O)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14348018.png)

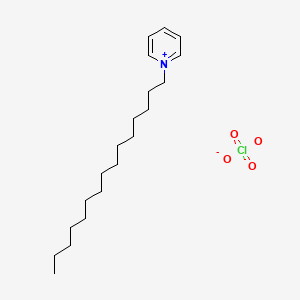

![2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B14348026.png)

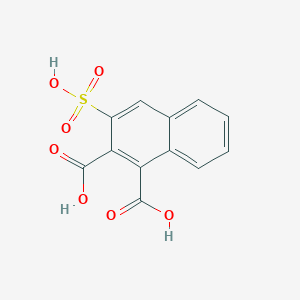
![6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one](/img/structure/B14348035.png)
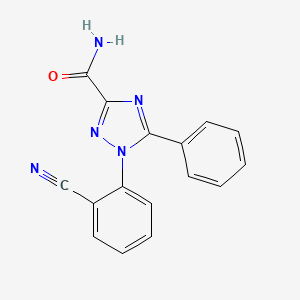
![N~1~,N~1'~-[Methylenedi(4,1-phenylene)]dimethanediimine](/img/structure/B14348064.png)
![(Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone](/img/structure/B14348071.png)
